molecular formula C10H11Cl2NO2 B5231852 3,4-dichloro-N-(2-methoxyethyl)benzamide

3,4-dichloro-N-(2-methoxyethyl)benzamide

Cat. No.: B5231852
M. Wt: 248.10 g/mol
InChI Key: NFEBBASOQQQCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-(2-methoxyethyl)benzamide is a synthetic benzamide derivative characterized by a dichlorinated benzene ring (positions 3 and 4) and a 2-methoxyethyl substituent on the amide nitrogen. The 2-methoxyethyl group may influence solubility, metabolic stability, and receptor interaction compared to other N-substituents.

Properties

IUPAC Name

3,4-dichloro-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-15-5-4-13-10(14)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEBBASOQQQCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-methoxyethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 3,4-dichlorobenzoic acid and 2-methoxyethylamine.

Scientific Research Applications

3,4-dichloro-N-(2-methoxyethyl)benzamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-methoxyethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Properties

Compound Name Substituent on Amide Nitrogen Molecular Formula Key Pharmacological Notes Receptor Affinity (μ-opioid) Regulatory Status
3,4-Dichloro-N-(2-methoxyethyl)benzamide 2-Methoxyethyl C₁₀H₁₁Cl₂NO₂ Limited data; structural analog of AH-7921 Not reported Not scheduled (as of 2025)
AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) Cyclohexylmethyl-dimethylamino C₁₆H₂₂Cl₂N₂O Potent μ-opioid agonist; high abuse potential ~6x morphine affinity Schedule I (US, EU)
U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) Cyclohexyl-dimethylamino-N-methyl C₁₆H₂₂Cl₂N₂O Higher analgesic potency than morphine ~7.5x morphine affinity Schedule I (US)
3,4-Dichloro-N-(2-hydroxyethyl)benzamide 2-Hydroxyethyl C₉H₉Cl₂NO₂ No reported opioid activity None Not scheduled
3,4-Dichloro-N-(2-methoxybenzyl)benzamide 2-Methoxybenzyl C₁₅H₁₃Cl₂NO₂ No pharmacological data Not tested Not scheduled

Pharmacokinetic and Toxicity Considerations

  • Metabolism :
    • AH-7921 and U-47700 undergo hepatic N-demethylation and glucuronidation, leading to active metabolites . The methoxyethyl group in this compound may resist demethylation, prolonging half-life.
  • Toxicity: AH-7921 and U-47700 are associated with respiratory depression, coma, and fatalities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.